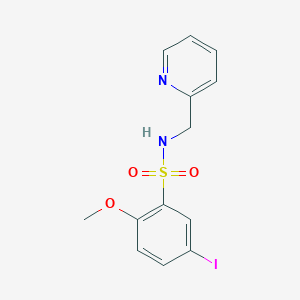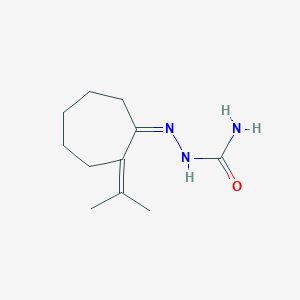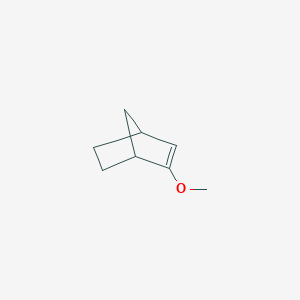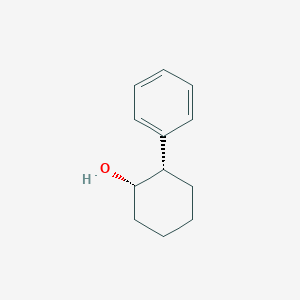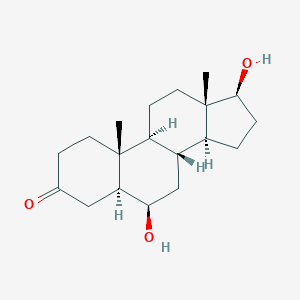
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-, also known as 5a-androstane-3,6,17-trione, is a steroid hormone that is involved in a variety of physiological processes. This compound has gained attention in the scientific community due to its potential applications in research and medicine. In
Scientific Research Applications
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been investigated for its potential use in the treatment of autoimmune diseases and inflammatory conditions.
Mechanism Of Action
The mechanism of action of 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme aromatase. Aromatase is responsible for converting testosterone to estrogen, and by inhibiting this enzyme, 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione may help to reduce estrogen levels in the body.
Biochemical And Physiological Effects
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce estrogen levels in the body, which may have implications for the treatment of certain conditions such as breast cancer. Additionally, it has been shown to increase testosterone levels, which may have implications for the treatment of conditions such as hypogonadism.
Advantages And Limitations For Lab Experiments
One advantage of using 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a variety of potential applications in research and medicine. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several potential future directions for research involving 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione. One area of interest is its potential use in the treatment of breast cancer. Additionally, it may be investigated for its potential use in the treatment of other hormone-related conditions such as hypogonadism and endometriosis. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. DHEA is first oxidized to androstenedione, which is then treated with a strong acid to form 5a-androstene-3,17-dione. This compound is then oxidized to 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione.
properties
CAS RN |
18529-66-3 |
|---|---|
Product Name |
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy- |
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(5S,6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-17,21-22H,3-10H2,1-2H3/t12-,13-,14-,15+,16+,17-,18+,19-/m0/s1 |
InChI Key |
LLECFUMUXOJJBT-BKSMAAMTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@@H]4[C@@]3(CCC(=O)C4)C)O |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(=O)C4)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(=O)C4)C)O |
synonyms |
6β,17β-Dihydroxy-5α-androstan-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



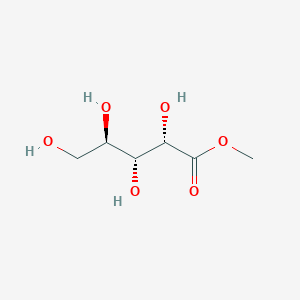
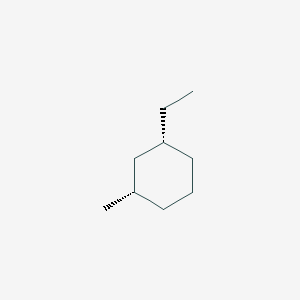
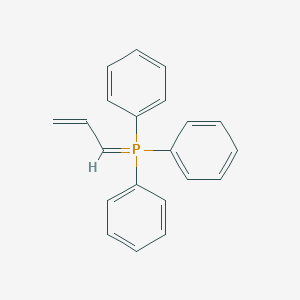
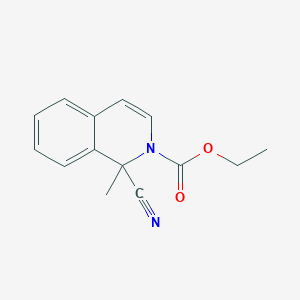
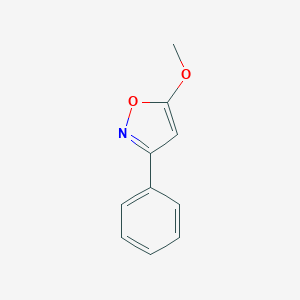
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
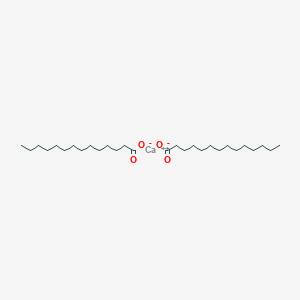
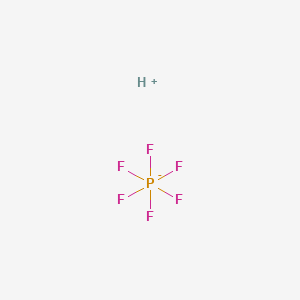
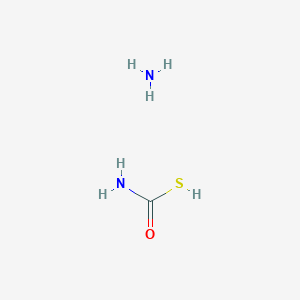
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
